4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid
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Overview
Description
4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid is a chemical compound widely used in scientific research and industry. It has a molecular formula of C15H15NO5S and a molecular weight of 321.35 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid group attached to a methoxyphenylsulfonyl group via an amino-methyl bridge .Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to 4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid focuses on their synthesis and potential applications in various fields, including organic chemistry and pharmacology. For instance, a study by Ukrainets et al. (2014) explored the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, resulting in the formation of anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the compound's utility in synthesizing complex heterocyclic structures (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Antagonistic Activity and SAR Studies
Naganawa et al. (2006) reported on the discovery of heteroaryl sulfonamides, including 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, as selective EP1 receptor antagonists. This compound and its analogs, which showed in vivo antagonist activity, underline the potential therapeutic applications of such molecules in pharmacology, particularly in relation to prostaglandin E2 (PGE2) mediated diseases (Naganawa et al., 2006).
Optimization for Improved Yields
Research by Xu et al. (2018) into the optimization of reaction conditions for the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate demonstrates the importance of such chemical precursors in the efficient production of intermediates for pharmaceuticals like sulpiride, highlighting the compound's relevance in industrial chemistry (Xu, Guo, Li, & Liu, 2018).
Eco-Friendly Synthesis Approaches
A study by Almarhoon et al. (2019) introduced a simple and eco-friendly method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives, including 4-((4-methylphenyl)sulfonamido)benzoic acid, under green conditions. This research underscores the growing emphasis on sustainable practices in the chemical synthesis of complex molecules (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).
Safety and Hazards
While specific safety and hazard information for 4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid was not found, it’s important to handle all chemicals with care. General safety measures include ensuring adequate ventilation, using personal protective equipment as required, avoiding dust formation, and not releasing the chemical into the environment .
Properties
IUPAC Name |
4-[[(4-methoxyphenyl)sulfonylamino]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-13-6-8-14(9-7-13)22(19,20)16-10-11-2-4-12(5-3-11)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRRVEIEYIYHOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601199393 |
Source
|
Record name | 4-[[[(4-Methoxyphenyl)sulfonyl]amino]methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
451484-12-1 |
Source
|
Record name | 4-[[[(4-Methoxyphenyl)sulfonyl]amino]methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451484-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[[(4-Methoxyphenyl)sulfonyl]amino]methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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